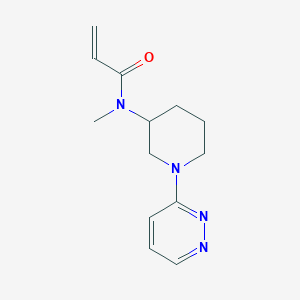

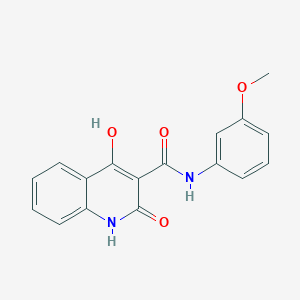

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive applications as structural units of biologically active molecules .

Synthesis Analysis

The synthesis of similar thiadiazole derivatives has been achieved by one-step reaction of 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide with ethyl (2-phenylthiocarbamoyl)-2-substituted acetate derivatives . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been investigated using DFT calculations. The compounds exhibited a low and close HOMO–LUMO energy gap, indicating potential charge transfer at the molecular level .Chemical Reactions Analysis

Thiadiazole molecules have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学的研究の応用

Synthesis and Anticancer Activity

Researchers have synthesized a novel series of pharmacophores containing the thiazole moiety, including derivatives of thiadiazole, by employing facile and convenient methods. These compounds, including 4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide derivatives, have been evaluated for their anticancer activity. For instance, compounds have shown significant in vitro anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain derivatives exhibiting IC50 values indicating potent efficacy (Gomha et al., 2017).

Antimicrobial and Fungicidal Activity

The synthesis of 1,3,4-thiadiazole derivatives has also been explored for their fungicidal and antimicrobial activities. For example, novel N-(1,3,4-thiadiazolyl) thiazole carboxamides have been synthesized and shown moderate activity against tested fungi, suggesting the potential for these compounds in developing new fungicides (Tang Zi-lon, 2015). Additionally, compounds containing the 1,3,4-thiadiazole moiety have displayed promising antimicrobial activities against a range of microorganisms (Farghaly et al., 2011).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies have been conducted on derivatives of 1,3,4-thiadiazole to understand their molecular behavior. Investigations into keto/enol tautomerism of these compounds revealed that their spectral properties are influenced by solvent polarizability and are subject to conformational changes, highlighting the complex nature of these molecules and their potential for various applications based on their physicochemical properties (Matwijczuk et al., 2017).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could play a role in its interaction with its targets.

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

特性

IUPAC Name |

4-methyl-N-(4-phenyldiazenylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJDRFJFSZFCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038408 |

Source

|

| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881444-58-2 |

Source

|

| Record name | 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

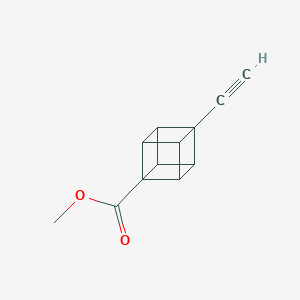

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)

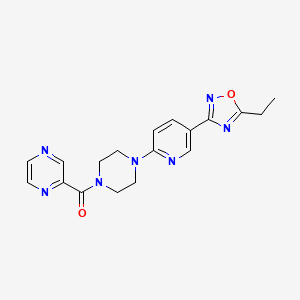

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)

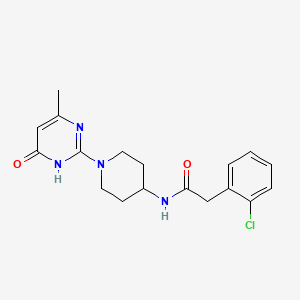

![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)

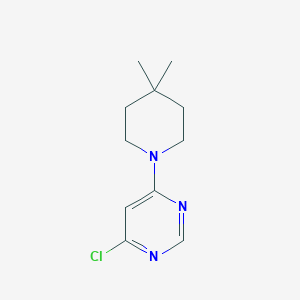

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

![Spiro[4.5]dec-2-ene-1,4-dione](/img/structure/B2406368.png)